Cas no 1007635-51-9 (2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one)

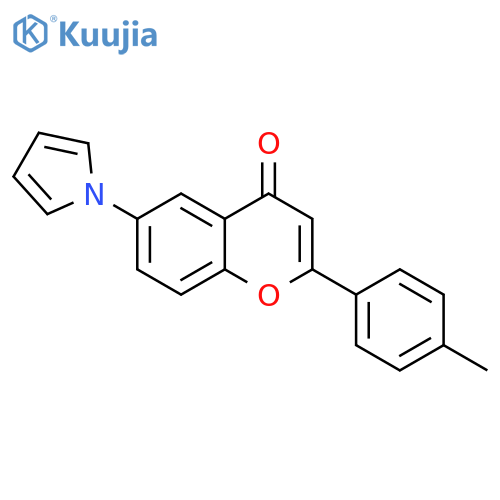

1007635-51-9 structure

商品名:2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one

CAS番号:1007635-51-9

MF:C20H15NO2

メガワット:301.338605165482

CID:5381143

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 2-(4-methylphenyl)-6-pyrrol-1-ylchromen-4-one

- 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one

-

- インチ: 1S/C20H15NO2/c1-14-4-6-15(7-5-14)20-13-18(22)17-12-16(8-9-19(17)23-20)21-10-2-3-11-21/h2-13H,1H3

- InChIKey: HUUGEHDXUOXUGQ-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(C)C=C2)OC2=CC=C(N3C=CC=C3)C=C2C(=O)C=1

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-6238-1mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-25mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-40mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-10μmol |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-20μmol |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-2mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-3mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 3mg |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-5μmol |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-10mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6238-15mg |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one |

1007635-51-9 | 15mg |

$89.0 | 2023-09-11 |

2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1007635-51-9 (2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬